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Compound Name:
(4-(Benzylcarbamoyl)-3-

fluorophenyl)boronic acid

Cat. No.: B1437061 Get Quote

An In-Depth Technical Guide to (4-(Benzylcarbamoyl)-3-fluorophenyl)boronic acid:

Structure, Synthesis, and Application

Abstract
(4-(Benzylcarbamoyl)-3-fluorophenyl)boronic acid is a specialized arylboronic acid that

serves as a critical building block in modern synthetic and medicinal chemistry. Its unique

structural features—a fluorinated phenyl ring, a benzylcarbamoyl moiety, and a reactive boronic

acid group—make it a valuable reagent for creating complex molecular architectures,

particularly through palladium-catalyzed cross-coupling reactions. This guide provides a

comprehensive technical overview of its structure, physicochemical properties, a robust

synthetic protocol, and its primary applications in drug discovery. Authored for researchers,

scientists, and drug development professionals, this document synthesizes field-proven

insights with established chemical principles to serve as an authoritative resource.

Introduction: The Role of Arylboronic Acids in Drug
Discovery
Boronic acids have become indispensable tools in the synthesis of bioactive molecules and the

generation of chemical libraries for exploring structure-activity relationships (SAR).[1] Their

prominence is largely due to their utility in the Suzuki-Miyaura cross-coupling reaction, a Nobel

Prize-winning method for forming carbon-carbon bonds with high efficiency and selectivity
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under mild conditions.[1][2] This reaction's compatibility with a wide array of functional groups

makes it a cornerstone of modern drug discovery.[1]

The introduction of specific functional groups onto the boronic acid scaffold allows chemists to

fine-tune the steric and electronic properties of synthetic intermediates. (4-
(Benzylcarbamoyl)-3-fluorophenyl)boronic acid (CAS: 874289-19-7) is a prime example of

such a highly functionalized building block. The fluorine atom and the benzylcarbamoyl group

can significantly influence molecular interactions, metabolic stability, and pharmacokinetic

profiles of the final compounds, making this reagent particularly valuable for lead optimization

in drug development programs.[2]

Physicochemical Properties and Structural
Elucidation
The precise arrangement of functional groups in (4-(Benzylcarbamoyl)-3-
fluorophenyl)boronic acid dictates its reactivity and utility. The structure consists of a central

benzene ring substituted with a boronic acid group, a fluorine atom, and a benzylcarbamoyl

side chain.
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The fundamental properties of this compound are summarized below. This data is critical for

experimental design, including reaction stoichiometry calculations and safety assessments.

Property Value Source

CAS Number 874289-19-7 [3][4]

Molecular Formula C₁₄H₁₃BFNO₃ [3]

Molecular Weight 273.07 g/mol [3][4]

MDL Number MFCD08689501 [3][4]

Physical State Solid [5]

Storage

Inert atmosphere, room

temperature or refrigerated

(≤8°C)

[3][4]

Spectroscopic Characterization (Predicted)
While specific spectra for this exact compound are not publicly available, characterization

would rely on standard techniques.

¹H NMR: Protons on the phenyl and benzyl groups would show characteristic shifts and

coupling patterns. The amide proton (N-H) would appear as a broad singlet. Aromatic

protons would be influenced by the fluorine and other substituents, resulting in complex

splitting.

¹³C NMR: The spectrum would show distinct signals for each carbon, including the carbonyl

carbon of the amide and the carbon atom bonded to boron.

¹⁹F NMR: A singlet would confirm the presence of the single fluorine atom.

Mass Spectrometry (HRMS): High-resolution mass spectrometry would be used to confirm

the elemental composition by providing a highly accurate mass-to-charge ratio

corresponding to the molecular formula C₁₄H₁₃BFNO₃.
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The synthesis of (4-(Benzylcarbamoyl)-3-fluorophenyl)boronic acid can be achieved

through a multi-step process starting from commercially available materials. A plausible and

robust route involves the amidation of a carboxylic acid precursor, which is synthesized from a

brominated aniline.
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Detailed Experimental Protocol: Synthesis
This protocol describes the final borylation step from the corresponding aryl bromide, a

common and effective method for preparing arylboronic acids.[6][7]

Objective: To synthesize (4-(Benzylcarbamoyl)-3-fluorophenyl)boronic acid from N-benzyl-

4-bromo-2-fluorobenzamide.

Materials:

N-benzyl-4-bromo-2-fluorobenzamide (1 equivalent)

Anhydrous Tetrahydrofuran (THF)

n-Butyllithium (n-BuLi) in hexanes (2.2 equivalents)

Trimethyl borate (B(OMe)₃, 3 equivalents)

Hydrochloric acid (HCl), 2 M solution

Diethyl ether

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic

stirrer, a dropping funnel, and a nitrogen inlet is charged with N-benzyl-4-bromo-2-

fluorobenzamide (1 eq.). The vessel is purged with dry nitrogen.

Dissolution: Anhydrous THF is added via cannula to dissolve the starting material.

Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

Causality: This low temperature is crucial to prevent side reactions and control the highly

exothermic lithium-halogen exchange.
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Lithiation: n-BuLi (2.2 eq.) is added dropwise via the dropping funnel over 30 minutes,

ensuring the internal temperature does not rise significantly. The mixture is stirred at -78 °C

for 1 hour.

Causality: The first equivalent of n-BuLi deprotonates the amide N-H, while the second

equivalent performs the lithium-halogen exchange at the bromine-substituted carbon.

Borylation: Trimethyl borate (3 eq.) is added dropwise at -78 °C. The reaction is allowed to

slowly warm to room temperature and stirred overnight.

Causality: The highly electrophilic boron atom of trimethyl borate is attacked by the

nucleophilic aryllithium species, forming a boronate ester intermediate.

Quenching and Hydrolysis: The reaction is cooled to 0 °C in an ice bath and quenched by

the slow addition of 2 M HCl. This step hydrolyzes the boronate ester to the desired boronic

acid. The mixture is stirred for 1-2 hours.

Extraction: The aqueous layer is separated and extracted three times with diethyl ether. The

combined organic layers are washed with brine.

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and

concentrated under reduced pressure to yield the crude product.

Purification: The crude solid is purified by recrystallization from an appropriate solvent

system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to

afford the pure (4-(Benzylcarbamoyl)-3-fluorophenyl)boronic acid.

Validation: The structure and purity of the final product must be confirmed by ¹H NMR, ¹³C

NMR, and HRMS.

Applications in Suzuki-Miyaura Cross-Coupling
The primary application of (4-(Benzylcarbamoyl)-3-fluorophenyl)boronic acid is as a

coupling partner in Suzuki-Miyaura reactions to form biaryl or aryl-heteroaryl structures.[1] This

reaction is fundamental to synthesizing complex molecules in many drug discovery campaigns.
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Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
Objective: To couple (4-(Benzylcarbamoyl)-3-fluorophenyl)boronic acid with a generic aryl

bromide (Ar-Br).

Materials:

(4-(Benzylcarbamoyl)-3-fluorophenyl)boronic acid (1.2 equivalents)
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Aryl bromide (Ar-Br, 1 equivalent)

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

Solvent (e.g., Dioxane/Water mixture, or DMF)

Procedure:

Reaction Setup: To a reaction vial, add the aryl bromide (1 eq.), (4-(Benzylcarbamoyl)-3-
fluorophenyl)boronic acid (1.2 eq.), the base (2-3 eq.), and the palladium catalyst (0.02-

0.05 eq.).

Causality: Using a slight excess of the boronic acid ensures complete consumption of the

potentially more valuable aryl halide coupling partner.

Inert Atmosphere: Seal the vial and cycle between vacuum and an inert gas (e.g., nitrogen or

argon) three times to remove oxygen.

Causality: The active Pd(0) catalyst is sensitive to oxidation, which would deactivate it and

halt the catalytic cycle.

Solvent Addition: Add the degassed solvent system via syringe.

Heating: Place the vial in a preheated heating block (typically 80-120 °C) and stir for the

required time (2-24 hours), monitoring by TLC or LC-MS.

Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and

water. Separate the layers.

Extraction and Drying: Extract the aqueous layer with ethyl acetate. Combine the organic

layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

Purification and Validation: Purify the crude residue by column chromatography to obtain the

desired biaryl product. Confirm the structure and purity via NMR and mass spectrometry.
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Safety, Handling, and Storage
Proper handling of (4-(Benzylcarbamoyl)-3-fluorophenyl)boronic acid is essential to ensure

laboratory safety. The following information is derived from safety data sheets (SDS) for similar

boronic acid compounds.[5][8][9]

Hazard Category Statement Precautionary Action

Skin Irritation Causes skin irritation (H315)

Wear protective gloves and

clothing. Wash skin thoroughly

after handling.[5]

Eye Irritation
Causes serious eye irritation

(H319)

Wear eye/face protection.

Rinse cautiously with water if

contact occurs.[5]

Respiratory Irritation
May cause respiratory irritation

(H335)

Avoid breathing dust. Use only

in a well-ventilated area.[5]

Handling and Storage:

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety

glasses or goggles.[8]

Handling: Handle in a chemical fume hood to avoid inhalation of dust. Avoid contact with skin

and eyes.[9]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][5] For

long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at refrigerated

temperatures (2-8 °C) is recommended.

Conclusion
(4-(Benzylcarbamoyl)-3-fluorophenyl)boronic acid stands out as a sophisticated and highly

valuable building block for medicinal chemistry and organic synthesis. Its pre-installed

functional handles—the fluorine atom for modulating electronic properties and the

benzylcarbamoyl group for influencing steric interactions and solubility—provide chemists with

a powerful tool for constructing novel and complex molecular entities. The protocols outlined in
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this guide for its synthesis and application in Suzuki-Miyaura coupling demonstrate its practical

utility. As the demand for structurally diverse and functionally optimized drug candidates

continues to grow, the strategic use of reagents like (4-(Benzylcarbamoyl)-3-
fluorophenyl)boronic acid will remain a critical component of successful drug discovery

programs.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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